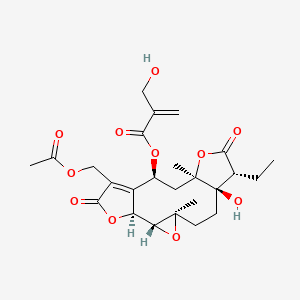
16,17-Dihydrobrachycalyxolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Dihydrobrachycalyxolide is a natural product found in Vernonia brachycalyx with data available.
Applications De Recherche Scientifique
Gibberellins in Plant Growth
Research by Pearce et al. (2002) on Populus species identified the presence of various gibberellins, including 16β,17-dihydro-17-hydroxy GA20, which are vital plant hormones regulating growth and development. The study expands knowledge of gibberellins in Populus, potentially impacting agricultural and botanical fields (Pearce et al., 2002).
Steroid Chemistry and Synthesis
Numazawa et al. (2008) investigated the rearrangement of 16α-hydroxy-17-keto steroids, which are structurally related to 16,17-Dihydrobrachycalyxolide. Their research provides insights into the chemical behavior of these steroids, crucial for pharmaceutical synthesis and steroid chemistry (Numazawa et al., 2008).
Nuclear Magnetic Resonance (NMR) Studies in Zeolites
Studies by Neuhoff et al. (2002) and Peng et al. (2005) involve the use of oxygen isotopes, including 17O, in zeolites. While not directly related to 16,17-Dihydrobrachycalyxolide, these studies contribute to the field of NMR spectroscopy in understanding complex molecular structures, which could be applied to the analysis of compounds like 16,17-Dihydrobrachycalyxolide (Neuhoff et al., 2002); (Peng et al., 2005).
Synthesis of Steroid Derivatives
Research by Schwarz et al. (2003) on the synthesis of diastereomeric 16,17-diols in steroids provides insights into chemical processes that could be applicable in manipulating compounds like 16,17-Dihydrobrachycalyxolide for research and therapeutic purposes (Schwarz et al., 2003).
Propriétés
Nom du produit |
16,17-Dihydrobrachycalyxolide |
|---|---|
Formule moléculaire |
C25H32O11 |
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
[(1S,2R,4R,7R,8R,11R,13S)-15-(acetyloxymethyl)-8-ethyl-7-hydroxy-4,11-dimethyl-9,16-dioxo-3,10,17-trioxatetracyclo[12.3.0.02,4.07,11]heptadec-14-en-13-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O11/c1-6-15-22(30)36-24(5)9-16(33-20(28)12(2)10-26)17-14(11-32-13(3)27)21(29)34-18(17)19-23(4,35-19)7-8-25(15,24)31/h15-16,18-19,26,31H,2,6-11H2,1,3-5H3/t15-,16-,18-,19+,23+,24+,25+/m0/s1 |
Clé InChI |
PWMYDLPGNYMRRV-YHPJLETLSA-N |
SMILES isomérique |
CC[C@H]1C(=O)O[C@]2([C@]1(CC[C@@]3([C@H](O3)[C@@H]4C(=C(C(=O)O4)COC(=O)C)[C@H](C2)OC(=O)C(=C)CO)C)O)C |
SMILES canonique |
CCC1C(=O)OC2(C1(CCC3(C(O3)C4C(=C(C(=O)O4)COC(=O)C)C(C2)OC(=O)C(=C)CO)C)O)C |
Synonymes |
16,17-dihydrobrachycalyxolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)
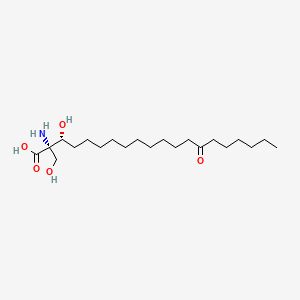


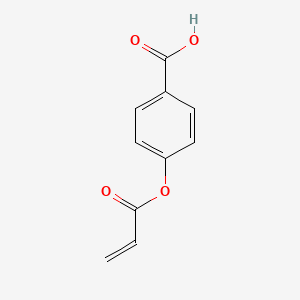
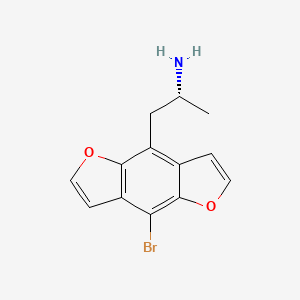
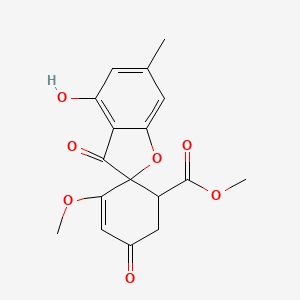
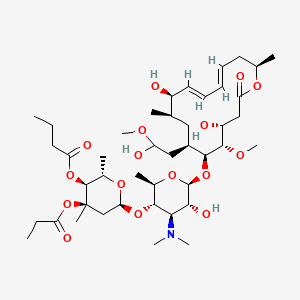
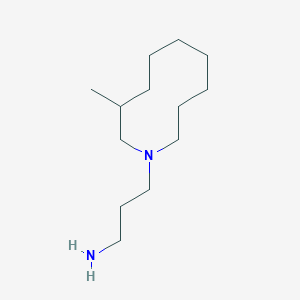

![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)
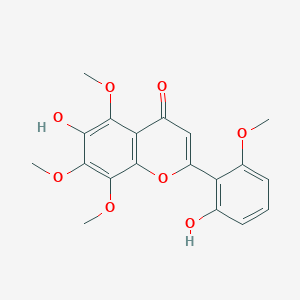
![N-(6-oxo-5,6-dihydrobenzo[c][1,5]naphthyridin-2-yl)-2-(4-pyrrolidin-1-ylpiperidin-1-yl)acetamide](/img/structure/B1250293.png)
